1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as pentan-3-ylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions at the pyrrolidine ring or the chlorophenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathways Involved: Involvement in pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-oxo-N-(butan-2-yl)pyrrolidine-3-carboxamide
- 1-(4-chlorophenyl)-5-oxo-N-(hexan-4-yl)pyrrolidine-3-carboxamide
- 1-(4-chlorophenyl)-5-oxo-N-(propyl)pyrrolidine-3-carboxamide
Uniqueness
1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the pentan-3-yl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C16H21ClN2O2 |
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Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-13(4-2)18-16(21)11-9-15(20)19(10-11)14-7-5-12(17)6-8-14/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,18,21) |
InChI Key |
JBVNAWAOZXLNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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